N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
Synthesis Analysis
Research on compounds with similar structures, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has been conducted to explore their potential as antiallergic agents, with synthesis processes involving indolization under Fischer conditions and amidification through condensation reactions (Cecilia Menciu et al., 1999). Similar methodologies may be applicable for synthesizing “N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide”.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been analyzed through X-ray diffraction, revealing significant details about the arrangement and bonding within the molecules (D. Ismailova et al., 2014). Such structural insights are crucial for understanding the physical and chemical behavior of “N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide”.
Chemical Reactions and Properties
Compounds with similar backbone structures have been studied for their reactivity and properties. For example, the synthesis and characterization of biologically active acetamides have been reported, showcasing their potential in inhibiting specific enzymes or receptors, which could provide insight into the reactivity of “N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” (Martin Knaack et al., 2001).
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel Mannich bases containing the structure of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide have been synthesized via the Mannich reaction. These bases are characterized by various analytical techniques, underscoring the diverse synthetic approaches possible with this compound (Naik et al., 2013).
Electrochemical Studies : The electrochemical behavior of compounds involving this structure has been studied using techniques like polarography and cyclic voltammetry. This highlights the compound's potential in electrochemical applications (Naik et al., 2013).
Biological and Pharmacological Potential
Antimicrobial Properties : Certain derivatives, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide, have shown promise in antimicrobial activities, particularly against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013).
Antiallergic Applications : Derivatives like N-(pyridin-4-yl)-(indol-3-yl)acetamides exhibit potential as antiallergic agents, indicating their usefulness in developing novel treatments for allergies (Menciu et al., 1999).
Chemotherapeutic Research
- Tubulin Inhibition : Compounds like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide have been identified as potent tubulin inhibitors, showing potential in chemotherapeutic applications, particularly in the development of new cancer treatments (Knaack et al., 2001).
Neuropharmacology
- Acetylcholinesterase Inhibition : Certain derivatives have shown significant inhibition of acetylcholinesterase, an enzyme crucial in neuropharmacology, suggesting potential applications in treating neurological disorders (Sugimoto et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-19-18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQWPKDDJWCKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
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